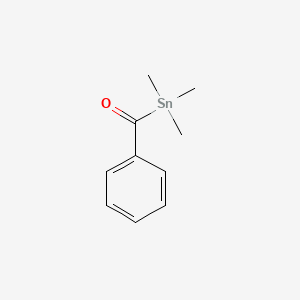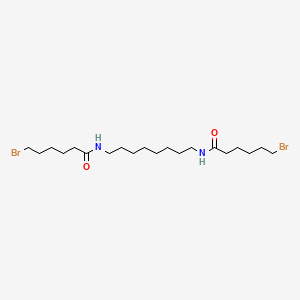
N,N'-(Octane-1,8-diyl)bis(6-bromohexanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) is a compound characterized by the presence of two bromine atoms and two hexanamide groups connected by an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) typically involves the reaction of octane-1,8-diamine with 6-bromohexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Oxidation Reactions: The amide groups can be oxidized under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous ether solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted hexanamides.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include carboxylic acids.
Aplicaciones Científicas De Investigación
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials
Mecanismo De Acción
The mechanism of action of N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amide groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Hexane-1,6-diyl)bis(6-bromohexanamide)
- N,N’-(Decane-1,10-diyl)bis(6-bromohexanamide)
- N,N’-(Octane-1,8-diyl)bis(6-oxohexanamide)
Uniqueness
N,N’-(Octane-1,8-diyl)bis(6-bromohexanamide) is unique due to its specific chain length and the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The octane chain provides a balance between hydrophobicity and flexibility, making it suitable for various applications .
Propiedades
Número CAS |
138200-91-6 |
|---|---|
Fórmula molecular |
C20H38Br2N2O2 |
Peso molecular |
498.3 g/mol |
Nombre IUPAC |
6-bromo-N-[8-(6-bromohexanoylamino)octyl]hexanamide |
InChI |
InChI=1S/C20H38Br2N2O2/c21-15-9-5-7-13-19(25)23-17-11-3-1-2-4-12-18-24-20(26)14-8-6-10-16-22/h1-18H2,(H,23,25)(H,24,26) |
Clave InChI |
VYYICFDZUKQQFL-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCNC(=O)CCCCCBr)CCCNC(=O)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


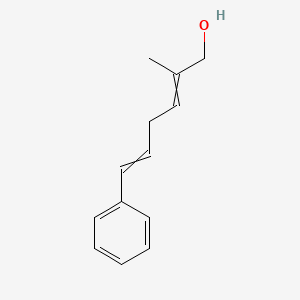
silane](/img/structure/B14288743.png)
![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
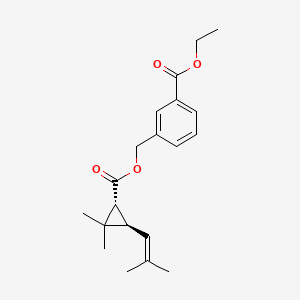
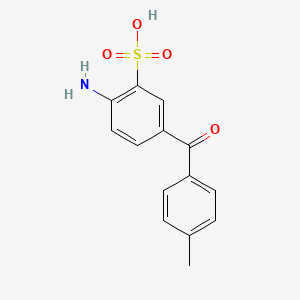
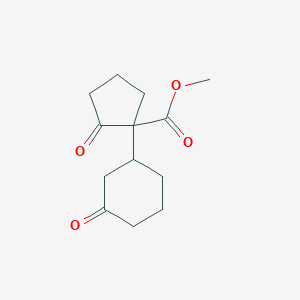
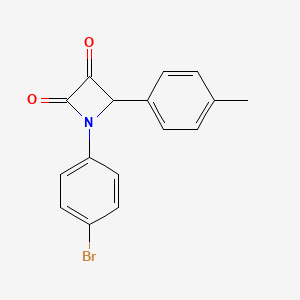
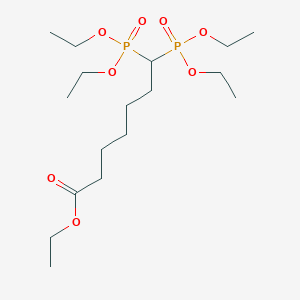
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
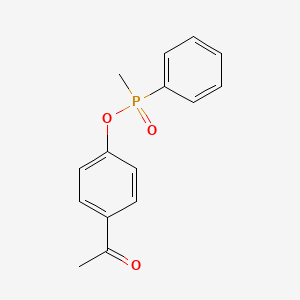
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
